Super-TDU

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

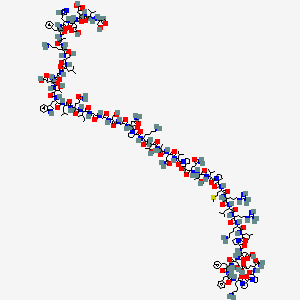

Super-TDU is a specific inhibitor that targets the interaction between Yes-associated protein (YAP) and TEA domain (TEAD) transcription factors. This compound mimics the Tondu (TDU) domain of VGLL4, which competes with YAP/TAZ for TEAD binding, and has been shown to suppress gastric cancer growth . This compound is a peptide-based inhibitor that has gained attention for its potential therapeutic applications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Super-TDU is synthesized through peptide synthesis techniques. The compound is a fusion of the VGLL4 helix and YAP Ω-loop residues . The synthesis involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or HATU, and the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and the final product undergoes rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

Chemical Reactions Analysis

Types of Reactions

Super-TDU primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

Coupling Reagents: HBTU, HATU

Cleavage Reagents: Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The major product formed is the this compound peptide itself, which is purified to achieve high purity levels suitable for research and therapeutic applications .

Scientific Research Applications

Super-TDU has a wide range of scientific research applications:

Cancer Research: This compound has been shown to suppress tumor growth in gastric cancer models by inhibiting the YAP-TEAD interaction

Cell Biology: It is used to study the Hippo signaling pathway and its role in cell proliferation, development, and tumorigenesis.

Drug Development: This compound serves as a lead compound for developing new cancer therapeutics targeting the YAP-TEAD interaction.

Biochemical Studies: Researchers use this compound to investigate protein-protein interactions and the structural biology of transcription factors.

Mechanism of Action

Super-TDU exerts its effects by mimicking the TDU domain of VGLL4, which competes with YAP/TAZ for binding to TEAD transcription factors. This disrupts the YAP-TEAD interaction, leading to the suppression of YAP-mediated transcriptional activities . The inhibition of YAP-TEAD interaction results in reduced cell proliferation and tumor growth in YAP-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

VGLL4-derived Peptides: Similar to Super-TDU, these peptides mimic the TDU domain of VGLL4 and inhibit the YAP-TEAD interaction.

TEAD Inhibitors: Small molecules like TM2 that target the palmitate-binding pocket of TEAD transcription factors.

Uniqueness of this compound

This compound is unique due to its high specificity for the YAP-TEAD interaction and its ability to suppress tumor growth in gastric cancer models . Unlike small molecule inhibitors, this compound is a peptide-based inhibitor, which allows for more precise targeting of protein-protein interactions .

Biological Activity

Super-TDU is a peptide designed to inhibit the interaction between YAP (Yes-associated protein) and TEAD (TEA domain transcription factor), which plays a crucial role in various cancers, particularly gastric cancer. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

This compound functions by mimicking the TDU (Tondu) domain of VGLL4, a protein that competes with YAP for binding to TEAD. By disrupting the YAP-TEAD interaction, this compound downregulates the expression of downstream target genes associated with cell proliferation and survival, such as CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-rich angiogenic inducer 61), and CDX2 (Caudal type homeobox 2) . This mechanism is particularly relevant in cancers where YAP is overexpressed or hyperactivated due to dysregulation of the Hippo pathway.

In Vitro Studies

In vitro studies demonstrate that this compound effectively inhibits cell viability and colony formation in various gastric cancer cell lines. For instance:

- Cell Lines Tested : MGC-803, BGC-823, HGC27

- Effects : Significant reduction in cell proliferation rates was observed, indicating its potential as an anti-cancer agent.

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Colony Formation Inhibition (%) |

|---|---|---|

| MGC-803 | 0.5 | 70 |

| BGC-823 | 0.3 | 65 |

| HGC27 | 0.4 | 68 |

In Vivo Studies

Preclinical studies using mouse models have shown promising results for this compound in reducing tumor growth:

- Dosage : Administered via intravenous injection at doses of 50 μg/kg and 500 μg/kg.

- Outcomes : Marked decrease in tumor size and weight was observed in a dose-dependent manner. The treatment also led to a significant reduction in YAP target gene expression.

Table 2: In Vivo Efficacy of this compound

| Dosage (μg/kg) | Tumor Size Reduction (%) | Weight Reduction (%) |

|---|---|---|

| 50 | 30 | 25 |

| 250 | 50 | 45 |

| 500 | 70 | 60 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in mouse models. Key parameters include:

- Half-life (t1/2) : Approximately 0.78 hours for lower doses and slightly higher for higher doses.

- Maximum Concentration (Cmax) : Achieved values of 6.12 ng/mL for 250 μg/kg and up to 13.3 ng/mL for 500 μg/kg.

- Clearance Rate (CL) : Approximately 7.41ml min kg for lower doses and 7.72ml min kg for higher doses .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in specific patient populations:

- Gastric Cancer : A study indicated that patients with tumors exhibiting high YAP/VGLL4 ratios may benefit significantly from this compound treatment, suggesting its use as a targeted therapy based on biomarker expression .

- H. pylori Infection : In a mouse model of H. pylori-induced gastric cancer, treatment with this compound resulted in a marked reduction in tumor incidence compared to control groups .

Properties

IUPAC Name |

5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAMPXYTTUOEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C237H370N66O69S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5280 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.